molecular formula C12H18N2 B15055972 3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole CAS No. 1956325-58-8

3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole

Cat. No.: B15055972
CAS No.: 1956325-58-8
M. Wt: 190.28 g/mol
InChI Key: SWRHUFPMVCNBOV-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C12H18N2, features a cyclohexyl group, a methyl group, and a vinyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block for cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often involves scalable and efficient synthetic routes. These methods may include catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions or palladium-catalyzed coupling reactions . These processes are designed to maximize yield and minimize byproducts, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The vinyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazoles .

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-1-methyl-5-phenyl-1H-pyrazole
  • 3-Cyclohexyl-1-methyl-5-ethyl-1H-pyrazole
  • 3-Cyclohexyl-1-methyl-5-propyl-1H-pyrazole

Uniqueness

3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole is unique due to its vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the vinyl group allows for additional chemical modifications and interactions, making it a valuable compound for various applications .

Properties

CAS No.

1956325-58-8

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-cyclohexyl-5-ethenyl-1-methylpyrazole

InChI

InChI=1S/C12H18N2/c1-3-11-9-12(13-14(11)2)10-7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3

InChI Key

SWRHUFPMVCNBOV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCCCC2)C=C

Origin of Product

United States

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